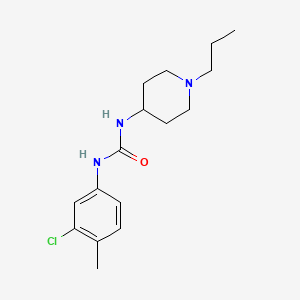![molecular formula C19H21FN2O2 B5380422 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol](/img/structure/B5380422.png)
2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). It has gained attention in recent years due to its potential therapeutic applications in the treatment of various autoimmune diseases and cancers. In
作用機序
BTK is a key enzyme involved in the activation of B cells and other immune cells. When BTK is activated, it phosphorylates various downstream targets, leading to the activation of various signaling pathways. 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol works by inhibiting BTK, preventing its activation and subsequent downstream signaling. This leads to a reduction in inflammation and the proliferation of cancer cells.
Biochemical and Physiological Effects:
2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol has been shown to have a number of biochemical and physiological effects. It can reduce inflammation by inhibiting the activation of B cells and other immune cells. It can also prevent the proliferation of cancer cells by inhibiting the activation of various signaling pathways. 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
実験室実験の利点と制限
One advantage of 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol is its specificity for BTK. Unlike other BTK inhibitors, 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol does not inhibit other kinases, reducing the risk of off-target effects. Another advantage is its potency, with preclinical studies showing that it is effective at low concentrations. One limitation of 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol is its solubility, which can make it difficult to administer in vivo. Another limitation is its potential for resistance, with some cancer cells developing resistance to BTK inhibitors over time.
将来の方向性
There are a number of future directions for 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol research. One direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol as a combination therapy with other drugs. 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol has shown promising results in preclinical studies when combined with other immune checkpoint inhibitors. Another direction is the investigation of 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol in other autoimmune diseases and cancers. 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol has shown promising results in preclinical studies in a number of different disease models. Finally, the development of more effective drug delivery systems for 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol could help overcome its solubility limitations.
合成法
2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol can be synthesized through a multi-step process. The first step involves the reaction of 3-fluoroaniline with 1-piperidinylamine to form 3-[(3-fluorophenyl)amino]-1-piperidine. The second step involves the reaction of 3-[(3-fluorophenyl)amino]-1-piperidine with 2,6-dimethylphenol to form 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol. The synthesis of 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol has been optimized to increase its yield and purity.
科学的研究の応用
2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. It has also shown promising results in the treatment of various cancers, including lymphoma, leukemia, and solid tumors. 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol works by inhibiting BTK, a key enzyme involved in the activation of B cells and other immune cells. By inhibiting BTK, 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol can reduce inflammation and prevent the proliferation of cancer cells.
特性
IUPAC Name |
[3-(3-fluoroanilino)piperidin-1-yl]-(2-hydroxy-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-13-5-2-9-17(18(13)23)19(24)22-10-4-8-16(12-22)21-15-7-3-6-14(20)11-15/h2-3,5-7,9,11,16,21,23H,4,8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZTXCNBSFPKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCC(C2)NC3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5380339.png)
![7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5380358.png)


![N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B5380374.png)
![3-(2-furyl)-7-(2-furylmethylene)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5380389.png)

![N-{4-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5380398.png)
![4-[(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5380402.png)

![5-(4-methoxyphenyl)-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5380420.png)
![4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5380431.png)

![methyl (3-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5380441.png)